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molecular formula C12H14O B030223 4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one CAS No. 2979-69-3

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B030223
M. Wt: 174.24 g/mol
InChI Key: NHDVZOXPHYFANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06218128B1

Procedure details

A 100 ml three-necked flask, fitted with an efficient reflux condenser and drying tube, and addition funnel, was charged with a mixture of AlCl3 9.5 g (71.4 mmol) and 3 ml of CH2Cl2. The 3,4-dihydro-4,4-dimethyl-1(2H)-naphthalenone (5.0 g, 28.7 mmol), was added dropwise with stirring (Caution: Exothermic Reaction!) to the mixture at room temperature. Bromine, 5.5 g (34.5 mmol), was then added very slowly, and the resulting mixture stirred for 2 hours at room temperature. (Note: if stirring stops, the mixture can be warmed to 70° C. until stirring resumes.) The reaction was then quenched by the slow addition of ice-cold 6M HCl. The mixture was extracted with Et2O and the combined organic layers washed with water, saturated aqueous NaHCO3, and saturated NaCl, before being dried over MgSO4. Removal of the solvent under reduced pressure, and distillation of the residue afforded 5.8 g (80%) of the product as a pale-yellow oil which solidified on standing, bp: 140° C./0.4 mm Hg. 1H NMR (CDCl3): δ 8.11 (1H, d, J=3.0 Hz), 7.61 (1H, dd, J=3.0, 9.0 Hz), 7.31 (1H, d, J=9.0 Hz), 2.72 (2H, t, J=6.0 Hz), 2.01 (2H, t, J =6.0 Hz), 1.28 (6H, s).
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][C:6]1([CH3:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9](=[O:16])[CH2:8][CH2:7]1.[Br:18]Br>C(Cl)Cl>[CH3:5][C:6]1([CH3:17])[C:15]2[C:10](=[CH:11][C:12]([Br:18])=[CH:13][CH:14]=2)[C:9](=[O:16])[CH2:8][CH2:7]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
CC1(CCC(C2=CC=CC=C12)=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml three-necked flask, fitted with an efficient reflux condenser
CUSTOM
Type
CUSTOM
Details
drying
ADDITION
Type
ADDITION
Details
tube, and addition funnel
CUSTOM
Type
CUSTOM
Details
(Caution: Exothermic Reaction!) to the mixture at room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 2 hours at room temperature
Duration
2 h
STIRRING
Type
STIRRING
Details
(Note: if stirring stops
STIRRING
Type
STIRRING
Details
until stirring resumes
CUSTOM
Type
CUSTOM
Details
) The reaction was then quenched by the slow addition of ice-cold 6M HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with Et2O
WASH
Type
WASH
Details
the combined organic layers washed with water, saturated aqueous NaHCO3, and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure, and distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(C2=CC(=CC=C12)Br)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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